(4E)-4-({[(3,4-dimethoxyphenyl)methyl]amino}methylidene)-2,5-dimethyl-3,4-dihydro-2H-1lambda6,2,6-thiadiazine-1,1,3-trione
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Overview
Description
(4E)-4-({[(3,4-dimethoxyphenyl)methyl]amino}methylidene)-2,5-dimethyl-3,4-dihydro-2H-1lambda6,2,6-thiadiazine-1,1,3-trione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiadiazine ring, which is a six-membered ring containing sulfur and nitrogen atoms, along with a dimethoxyphenyl group and a dimethyl substituent. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({[(3,4-dimethoxyphenyl)methyl]amino}methylidene)-2,5-dimethyl-3,4-dihydro-2H-1lambda6,2,6-thiadiazine-1,1,3-trione typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization with a thiadiazine precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-({[(3,4-dimethoxyphenyl)methyl]amino}methylidene)-2,5-dimethyl-3,4-dihydro-2H-1lambda6,2,6-thiadiazine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
(4E)-4-({[(3,4-dimethoxyphenyl)methyl]amino}methylidene)-2,5-dimethyl-3,4-dihydro-2H-1lambda6,2,6-thiadiazine-1,1,3-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (4E)-4-({[(3,4-dimethoxyphenyl)methyl]amino}methylidene)-2,5-dimethyl-3,4-dihydro-2H-1lambda6,2,6-thiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine with similar structural features.
3,4-Dimethoxyphenylpropionic acid: Shares the dimethoxyphenyl group but differs in the overall structure and reactivity.
Uniqueness
(4E)-4-({[(3,4-dimethoxyphenyl)methyl]amino}methylidene)-2,5-dimethyl-3,4-dihydro-2H-1lambda6,2,6-thiadiazine-1,1,3-trione is unique due to its thiadiazine ring and the combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-10-12(15(19)18(2)24(20,21)17-10)9-16-8-11-5-6-13(22-3)14(7-11)23-4/h5-7,9,17H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDQLINNIGAADH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(S(=O)(=O)N1)C)C=NCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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